5-Bromo-2-(ethylamino)benzoic acid
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Overview
Description
5-Bromo-2-(ethylamino)benzoic acid is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2/c1-2-11-8-4-3-6 (10)5-7 (8)9 (12)13/h3-5,11H,2H2,1H3, (H,12,13) .Scientific Research Applications
Antipsychotic Agent Synthesis
5-Bromo-2-(ethylamino)benzoic acid has been utilized in the synthesis of potential antipsychotic agents. A study explored its role in the creation of antidopaminergic benzamides. These compounds exhibited high potency as inhibitors of [3H]spiperone binding in rat striatal membranes, indicating their effectiveness in investigations of dopamine D-2 receptors (Högberg, Ström, Hall, & Ögren, 1990). Another research developed related benzamides from 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which were found to be equipotent to highly active salicylamides in vitro and in vivo (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antimicrobial and Antitubercular Activity
Compounds derived from this compound were synthesized and demonstrated significant in vitro antimicrobial and antitubercular activities. These compounds showed promising activities against a range of microorganisms, including Mycobacterium tuberculosis (Shingalapur, Hosamani, & Keri, 2009).
Antitumor Activity
In the field of cancer research, derivatives of this compound were explored for their potential antitumor activities. A study synthesized specific derivatives and tested them against various cancer cell lines, demonstrating their cytotoxic properties (Srivastava & Robins, 1983).
Synthesis of New Benzofuran Analogues
New benzofuran analogues were synthesized from 5-bromosalicylaldehyde, a compound related to this compound. These analogues were characterized and screened for antimicrobial and pharmacological activities, showcasing the broad utility of this compound in synthesizing bioactive molecules (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Biological Activity Studies
The compound was also used in the synthesis of Cadmium (II) complexes, which were then tested for antifungal and antibacterial activities. These studies demonstrate the potential of this compound derivatives in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).
Mechanism of Action
Target of Action
It’s structurally similar to other benzoic acid derivatives, which are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s hypothesized that the compound’s bromine and ethylamino groups could potentially interact with its targets, leading to changes in their function
Biochemical Pathways
Benzoic acid derivatives are generally involved in a wide range of biochemical processes, suggesting that 5-bromo-2-(ethylamino)benzoic acid could potentially influence multiple pathways .
Result of Action
It’s known that benzoic acid derivatives can have a variety of effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability could be affected by storage conditions, while its efficacy could be influenced by the presence of other compounds in the body .
Properties
IUPAC Name |
5-bromo-2-(ethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECLABGJKKFNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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